![molecular formula C14H25NO4 B587168 (1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid CAS No. 671815-99-9](/img/structure/B587168.png)
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid
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Overview
Description
“(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is an intermediate in the production of Rho kinase inhibitors and neurite outgrowth promoters .
Molecular Structure Analysis
The molecular formula of “(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is C14H25NO4 . The InChI code is 1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11? .Physical And Chemical Properties Analysis
The molecular weight of “(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is 271.35 g/mol . It has a Hydrogen Bond Donor Count of 2 .Scientific Research Applications
Peptide Synthesis
This compound is a valuable intermediate in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amines, particularly in the synthesis of peptides . It allows for the selective deprotection of amines in the presence of other functional groups, which is crucial in stepwise peptide construction.
Pharmaceutical Intermediates
It is used as an intermediate in the production of various pharmaceuticals. The trans-4-aminocyclohexane carboxylic acid (ACCA) derivative is an important intermediate for synthesizing short peptides, polypeptides, isoquinolones, and other drugs .
Organic Synthesis
In organic synthesis, this compound provides a framework for constructing complex molecules. Its cyclohexane ring and the Boc-protected amine are versatile handles that can be modified through various chemical reactions to yield a wide range of organic compounds .
Chiral Building Blocks
The compound’s chiral center makes it a useful building block for creating enantiomerically pure substances. This is particularly important in the synthesis of chiral drugs, where the ®-enantiomer of this compound can be used to impart chirality to the final product .
Safety and Hazards
properties
IUPAC Name |
4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGIONZGDCLMV-KPPDAEKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712366 |
Source
|
Record name | 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid | |
CAS RN |
671815-99-9 |
Source
|
Record name | 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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